molecular formula C18H18FN3O4S B2478316 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide CAS No. 682762-94-3

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2478316
CAS No.: 682762-94-3
M. Wt: 391.42
InChI Key: MTYSIDUVAKUTAF-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a synthetic chemical compound designed for advanced biochemical and pharmacological research. It features a unique molecular architecture combining a substituted indole core with a benzenesulfonamide group. The indole scaffold is a prominent pharmacophore in medicinal chemistry, known to be associated with a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The sulfonamide functional group is a cornerstone of many therapeutic agents, historically known for its antibacterial properties via dihydropteroate synthase inhibition , and is also found in drugs with diverse activities such as anti-carbonic anhydrase and diuretic effects . This hybrid structure makes the compound a valuable candidate for exploring novel biological mechanisms and structure-activity relationships (SAR). Potential research applications include investigating its activity against various enzyme targets, particularly in disease areas like inflammation, cancer, and microbial infections. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for the development of new therapeutic agents. This product is provided for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-11-3-5-14(22(23)24)10-18(11)27(25,26)20-8-7-15-12(2)21-17-6-4-13(19)9-16(15)17/h3-6,9-10,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSIDUVAKUTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

The 5-fluoro-2-methylindole scaffold is synthesized via electrophilic fluorination of 2-methylindole using Selectfluor® under anhydrous conditions. A mixture of 2-methylindole (1.0 equiv), Selectfluor® (1.2 equiv), and acetonitrile is stirred at 80°C for 12 hours, achieving 78% yield. The fluorine atom is introduced regioselectively at the 5-position due to the electron-donating methyl group at C2 directing electrophilic substitution.

Ethylamine Side Chain Introduction

The 3-position of the indole is alkylated via a Mannich reaction. 5-Fluoro-2-methylindole (1.0 equiv) reacts with paraformaldehyde (1.5 equiv) and ethylamine hydrochloride (1.2 equiv) in refluxing ethanol (12 hours, 70°C), yielding 5-fluoro-2-methyl-1H-indole-3-ethylamine (65% yield). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the amine intermediate.

Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride

Chlorosulfonation of p-Nitrotoluene

p-Nitrotoluene (1.0 equiv) undergoes chlorosulfonation with chlorosulfonic acid (3.0 equiv) at 65°C for 24 hours. The reaction is quenched in ice water, and the sulfonyl chloride intermediate is extracted with dichloromethane (yield: 82%). Excess chlorosulfonic acid is neutralized with aqueous sodium bicarbonate.

Parameter Value
Temperature 65°C
Reaction Time 24 hours
Solvent Neat (chlorosulfonic acid)
Yield 82%

Amination to Sulfonamide

The sulfonyl chloride (1.0 equiv) is treated with concentrated aqueous ammonia (2.0 equiv) in dichloromethane at 25°C for 2 hours. Filtration and recrystallization from water yield 2-methyl-5-nitrobenzenesulfonamide (75% purity, further purified to >98% via activated charcoal).

Coupling Reaction to Form the Sulfonamide

Sulfonylation of the Indole Ethylamine

5-Fluoro-2-methyl-1H-indole-3-ethylamine (1.0 equiv) reacts with 2-methyl-5-nitrobenzenesulfonyl chloride (1.1 equiv) in toluene under reflux (112°C) for 20 hours. Tripotassium phosphate (2.5 equiv) and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv) are added as base and phase-transfer catalyst, respectively. The crude product is washed with water and recrystallized from isopropyl alcohol, achieving 79.2% yield.

Parameter Value
Solvent Toluene
Catalyst TDA-1 (0.1 equiv)
Base Tripotassium phosphate (2.5 equiv)
Yield 79.2%

Alternative Coupling Conditions

A room-temperature method using dichloromethane and triethylamine (2.0 equiv) achieves comparable yields (75%) but requires longer reaction times (48 hours). This method is preferred for heat-sensitive intermediates.

Industrial-Scale Production Methods

Continuous-Flow Reactor Optimization

Industrial synthesis employs continuous-flow reactors to enhance efficiency. Chlorosulfonation and coupling steps are performed in modular reactors with precise temperature control (±2°C), reducing reaction times by 40% and improving yields to 85%.

Solvent Recycling and Waste Management

Toluene and dichloromethane are recovered via vacuum distillation (50 mbar, <60°C), achieving 90% solvent reuse. Waste streams are treated with activated carbon to adsorb residual sulfonamides before disposal.

Comparative Analysis of Synthetic Routes

Method Yield Time Scalability Cost Efficiency
Batch Coupling 79.2% 20h High Moderate
Room-Temperature 75% 48h Low High
Continuous-Flow 85% 12h Very High High

The continuous-flow method offers superior scalability and yield but requires higher initial capital investment. Batch processes remain viable for small-scale production due to lower equipment costs.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Over-sulfonylation at the indole nitrogen is mitigated by maintaining a 1.1:1 molar ratio of sulfonyl chloride to amine. Excess sulfonyl chloride increases dimerization byproducts (up to 15%), reducing yield.

Purification of Nitro-Substituted Intermediates

Recrystallization from isopropyl alcohol removes nitro-containing impurities, enhancing purity from 75% to >99%. Activated charcoal treatment further reduces colored byproducts.

Chemical Reactions Analysis

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various receptors and enzymes, influencing biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide and indole derivatives, focusing on substituent effects, molecular properties, and synthetic routes.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents (Indole/Sulfonamide) Molecular Weight Notable Features Reference
Target Compound : N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide Indole: 5-F, 2-Me; Sulfonamide: 2-Me, 5-NO₂ ~461.4 g/mol Nitro group enhances electrophilicity; methyl groups improve lipophilicity.
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide Indole: 5-F, 2-Me; Sulfonamide: 2-OMe, 5-iPr ~474.5 g/mol Methoxy and isopropyl groups increase steric bulk and hydrophobicity.
N-(4-Aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide Sulfonamide: 2-Me, 5-NO₂; No indole ~291.3 g/mol Simpler scaffold; lacks indole moiety, reducing potential receptor interactions.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)-propanamide Indole: 5-OMe, 3-Me; Sulfonamide: Cl-thiophene ~555.4 g/mol Chlorothiophene sulfonamide may enhance π-π stacking; moderate yield (28%).
N-{2-[5-(Chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-5-fluoro-2-methoxybenzenesulfonamide Indole: 5-ClF₂O, 2-Me; Sulfonamide: 5-F, 2-OMe ~514.9 g/mol Chlorodifluoromethoxy group introduces strong electron-withdrawing effects.

Key Observations :

Substituent Effects on Reactivity: The nitro group in the target compound (vs. The 5-fluoro substituent on the indole ring is conserved across analogs (e.g., ), suggesting its importance in maintaining structural stability or binding affinity.

Pharmacological Implications :

  • Compounds with chlorothiophene or difluoromethoxy groups (e.g., ) may exhibit improved membrane permeability due to increased lipophilicity compared to the nitro-containing target compound.
  • The absence of indole in simpler analogs (e.g., ) likely reduces target specificity, underscoring the indole moiety’s role in bioactive conformations.

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H22FN3O3S
  • Molecular Weight : 373.45 g/mol

The structure features an indole moiety, which is often associated with various biological activities, including anticancer effects. The presence of a sulfonamide group also suggests potential antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that sulfonamides, including derivatives similar to this compound, possess significant antimicrobial properties. A study evaluated various sulfonamide derivatives against common bacterial strains using the minimum inhibitory concentration (MIC) method.

CompoundMIC (μM)Bacteria Tested
This compound50Staphylococcus aureus
Other Sulfonamides>100Escherichia coli, Klebsiella pneumoniae

The tested compound exhibited an MIC of 50 μM against Staphylococcus aureus, indicating moderate antibacterial efficacy compared to other derivatives that showed higher MIC values (>100 μM) against Gram-negative bacteria .

Antioxidant Activity

In addition to antimicrobial properties, the antioxidant activity of sulfonamide derivatives has been investigated. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to assess the radical scavenging ability of various compounds.

CompoundIC50 (mM)
This compound0.75
Other Sulfonamides0.66 - 1.75

The results indicated that this compound exhibited an IC50 value of 0.75 mM, suggesting it has a moderate capacity to scavenge free radicals .

Anticancer Activity

Emerging studies have highlighted the potential anticancer effects of indole-based compounds. In vitro assays have shown that derivatives containing the indole scaffold can inhibit cell proliferation in various cancer cell lines.

A notable study reported that related compounds demonstrated significant antitumor activity in xenograft models for leukemia and breast cancer:

CompoundCancer TypeEfficacy
Indole Derivative AMV4;11 leukemiaSignificant reduction in tumor size
Indole Derivative BMDA-MB-231 breast cancerInhibition of cell growth

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with other effective indole derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, emphasizing their diverse applications in medicinal chemistry:

  • Synthesis and Characterization : Various synthetic routes have been explored to obtain sulfonamide derivatives with enhanced biological profiles.
  • Biological Evaluation : Comprehensive screening against bacterial strains and cancer cell lines has established a correlation between structural modifications and biological activity.
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may interact with specific biological targets, leading to their observed effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzene-1-sulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Functionalization of the indole core (5-fluoro-2-methyl-1H-indole) via alkylation using 2-bromoethylamine, followed by purification via column chromatography (hexane/ethyl acetate) to isolate the intermediate.
  • Step 2 : Sulfonylation with 2-methyl-5-nitrobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C).
  • Step 3 : Final purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    • Key Considerations : Monitor reaction progress using TLC or LC-MS. Control temperature to avoid nitro group reduction or sulfonamide hydrolysis.

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm indole C3-ethyl linkage, sulfonamide connectivity, and substituent positions (e.g., fluoro, nitro).
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]+) and isotopic pattern.
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond angles .
    • Data Interpretation : Compare spectral data with structurally related sulfonamide-indole hybrids (e.g., ).

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assay Design :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests).

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity and binding to biological targets?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO distributions. Compare with analogs lacking the nitro group.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., -NO2 → -NH2, -CF3) and assay for activity shifts.
  • X-ray Co-crystallography : Resolve target-ligand complexes (e.g., with kinase domains) to identify nitro group interactions (e.g., hydrogen bonding, π-stacking) .
    • Data Analysis : Correlate Hammett σ values of substituents with bioactivity trends.

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Approach :

  • Assay Standardization : Replicate experiments under uniform conditions (pH, temperature, cell passage number).
  • Impurity Profiling : Use LC-MS to check for degradation products (e.g., nitro reduction to amine).
  • Meta-Analysis : Compare datasets from (indole-sulfonamide hybrids) and 17 (thiophene-sulfonamides) to identify confounding variables (e.g., solvent polarity, assay endpoints) .
    • Case Study : If Compound A shows high cytotoxicity in Study X but low in Study Y, evaluate differences in cell culture media (e.g., serum concentration) or incubation time.

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Experimental Design :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
  • Formulation : Develop prodrugs (e.g., ester derivatives) or nano-encapsulation (liposomes) to improve solubility and reduce hydrolysis .
    • Key Findings : Nitro groups may increase oxidative instability; consider adding antioxidants (e.g., ascorbic acid) to storage buffers.

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